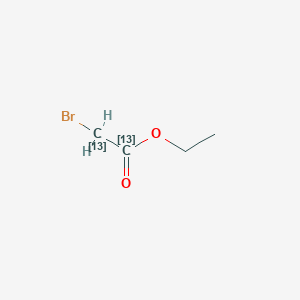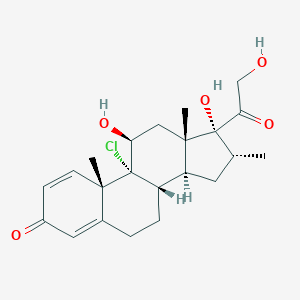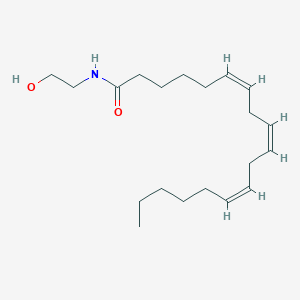
6-ブロモ-2-ナフトエ酸メチル
概要
説明
Methyl 6-bromo-2-naphthoate (MNB) is a synthetic organic compound with a wide range of applications in scientific research and lab experiments. It is a white crystalline solid that is soluble in most organic solvents and has a melting point of approximately 158°C. MNB is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye. It is also used in biochemical and physiological studies, including those involving cell signaling, metabolic pathways, and gene expression.
科学的研究の応用
6-ヨード-2-ナフトエ酸の合成
6-ブロモ-2-ナフトエ酸メチル: は、芳香族フィンケルシュタイン反応に続き、加水分解されて6-ヨード-2-ナフトエ酸を生成します . この化合物は、さまざまなヨウ素化有機化合物の合成において重要であり、これらの化合物は医薬品や有機合成の中間体として頻繁に使用されています。
ナフタレン誘導体の調製
この化学物質は、さまざまなナフタレン誘導体の合成のための前駆体として役立ちます。 例えば、6-ビニル-2-ナフタレンカルバルデヒドの生成に使用することができ、これは潜在的な光電子特性を持つ新規有機材料の開発において用途があります .
有機合成試薬
有機合成における汎用性の高い試薬として、6-ブロモ-2-ナフトエ酸メチルは、6-(3-tert-ブチル-4-メトキシフェニル)-2-ナフトエ酸メチルなどのナフチル系化合物の調製に使用されます . これらの化合物は、医化学に見られる複雑な分子構造の生成にさらに利用することができます。
NMDA 受容体拮抗薬研究
6-ブロモ-2-ナフトエ酸メチル: 誘導体は、神経学研究において重要なN-メチル-D-アスパラギン酸受容体(NMDAR)の競合的拮抗薬として潜在的な可能性を示しています。 これらの拮抗薬は、神経変性疾患の理解と治療に役立ちます .
ブロモメチル化合物の合成
最後に、2-ブロモ-6-(ブロモメチル)ナフタレンの合成に使用できます。これは、特に生物活性分子の合成において、さらなる化学反応のためのビルディングブロックとして役立ちます .
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used in organic synthesis reactions , suggesting that its targets could be various depending on the specific reaction it’s used in.
Mode of Action
Methyl 6-bromo-2-naphthoate undergoes an aromatic Finkelstein reaction followed by hydrolysis to afford 6-iodo-2-naphthoic acid . This suggests that the compound interacts with its targets through a substitution reaction, where a bromine atom is replaced by an iodine atom.
Pharmacokinetics
Its solubility in organic solvents such as chloroform and dmso suggests that it may have good bioavailability in systems where these solvents are present.
Result of Action
The molecular and cellular effects of Methyl 6-bromo-2-naphthoate’s action are likely to be diverse, given its use in various organic synthesis reactions . The specific effects would depend on the nature of the reaction and the other compounds involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-bromo-2-naphthoate. For instance, its solubility in different solvents suggests that the solvent environment can impact its action and efficacy. Additionally, factors like temperature and pH could potentially affect its stability and reactivity .
特性
IUPAC Name |
methyl 6-bromonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUBRLPXJZOGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357551 | |
| Record name | Methyl 6-bromo-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33626-98-1 | |
| Record name | 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33626-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methoxycarbonylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-bromo-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-6-METHOXYCARBONYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47YX2K4GR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 6-bromo-2-naphthoate in the synthesis of Adapalene?
A: Methyl 6-bromo-2-naphthoate serves as a crucial intermediate in the synthesis of Adapalene. Specifically, it undergoes a double metal-catalyzed coupling reaction with 2-(1-adamantanyl)-4-bromoanisole. [] This coupling reaction forms the key carbon-carbon bond that connects the adamantyl group to the naphthoic acid moiety, ultimately leading to the formation of Adapalene after saponification. [, ]
Q2: Can you elaborate on the double metal-catalyzed coupling reaction involving Methyl 6-bromo-2-naphthoate in Adapalene synthesis?
A: This reaction utilizes a zincate derivative of 2-(1-adamantanyl)-4-bromoanisole and a nickel catalyst to facilitate the coupling with Methyl 6-bromo-2-naphthoate. [] While the specific details of the catalytic cycle are not provided in the abstracts, this approach highlights a novel synthetic route for Adapalene production. This method suggests a potential improvement in efficiency and yield compared to traditional methods. [] Further research into the specifics of this double metal-catalyzed coupling, such as catalyst optimization and reaction conditions, could be valuable for large-scale production and process chemistry applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)







![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)




